

An In-depth Technical Guide to 3-Phenoxyphenylacetonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenoxyphenylacetonitrile**

Cat. No.: **B179426**

[Get Quote](#)

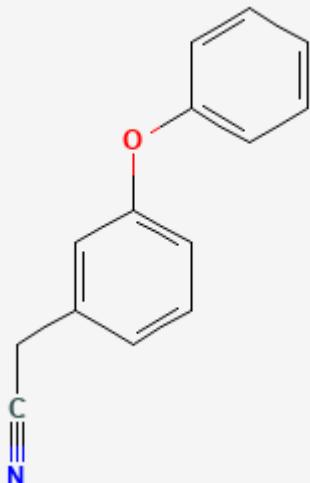
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Phenoxyphenylacetonitrile**, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its molecular structure, physicochemical properties, spectroscopic characteristics, and a representative synthetic protocol.

Molecular Structure and Chemical Formula

3-Phenoxyphenylacetonitrile, also known as m-phenoxybenzyl cyanide, is an organic compound featuring a phenyl group linked via an ether bond to a benzyl cyanide moiety at the meta position.[\[1\]](#)[\[2\]](#)

Chemical Formula: C₁₄H₁₁NO[\[1\]](#)


Molecular Weight: 209.24 g/mol [\[2\]](#)

CAS Registry Number: 51632-29-2[\[1\]](#)

IUPAC Name: 2-(3-phenoxyphenyl)acetonitrile[\[2\]](#)

Synonyms: 3-Phenoxybenzeneacetonitrile, m-Phenoxybenzyl cyanide, (3-Phenoxyphenyl)acetonitrile.[\[2\]](#)

The molecular structure of **3-Phenoxyphenylacetonitrile** is depicted below:

Physicochemical Properties

3-Phenoxyphenylacetonitrile is typically a colorless oil under standard conditions.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Appearance	Colourless Oil	[1]
Boiling Point	137 °C at 0.3 mmHg	[1]
Density	1.124 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.578	[1]
Flash Point	>110 °C (>230 °F)	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of **3-Phenoxyphenylacetonitrile**. Experimental spectra are available from various commercial and public databases.^{[2][3]}

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for **3-Phenoxyphenylacetonitrile** are available from suppliers such as Sigma-Aldrich.^[2] The expected chemical shifts are consistent with the aromatic and aliphatic protons and carbons in the molecule.

- ¹H NMR: The spectrum would characteristically show multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group would be expected around 3.7 ppm.
- ¹³C NMR: The spectrum would display signals for the aromatic carbons, the ether-linked carbons, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) typically appears around 117-120 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **3-Phenoxyphenylacetonitrile** would exhibit characteristic absorption bands for its functional groups. A reference spectrum is available from the NIST WebBook.

- C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹ for the nitrile group.
- C-O-C Stretch: A strong absorption band corresponding to the aryl ether linkage would be present in the 1200-1250 cm⁻¹ region.
- C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.
- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the methylene C-H bonds.

- C=C Stretch (Aromatic): Several bands in the 1400-1600 cm^{-1} region are indicative of the carbon-carbon bonds within the aromatic rings.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Phenoxyphenylacetonitrile** is available in the NIST Mass Spectrometry Data Center.[\[2\]](#)

- Molecular Ion Peak (M^+): A prominent molecular ion peak would be observed at $\text{m/z} = 209$, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyanide radical ($\cdot\text{CN}$), cleavage of the ether bond, and fragmentation of the aromatic rings, leading to characteristic fragment ions.

Experimental Protocols: Synthesis of 3-Phenoxyphenylacetonitrile

The synthesis of **3-Phenoxyphenylacetonitrile** can be achieved through several routes. A common method involves the cyanation of 3-phenoxybenzyl halide. The following is a representative experimental protocol adapted from established procedures for the synthesis of related phenylacetonitriles.[\[4\]](#)

Reaction Scheme:

3-Phenoxybenzyl bromide + Sodium Cyanide \rightarrow **3-Phenoxyphenylacetonitrile** + Sodium Bromide

Materials:

- 3-Phenoxybenzyl bromide
- Sodium cyanide (NaCN)
- Acetone (anhydrous)
- Sodium iodide (NaI)

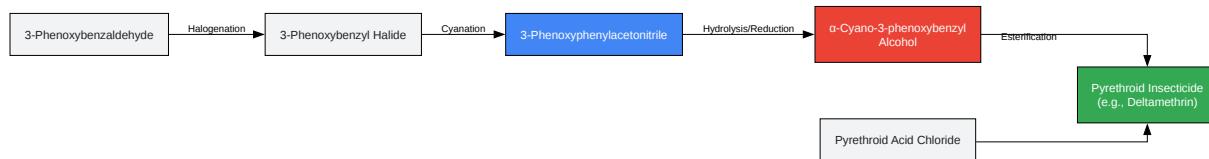
- Benzene
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add finely powdered sodium cyanide (1.5 moles), sodium iodide (catalytic amount), and anhydrous acetone (500 mL).
- Addition of Reactant: While stirring the suspension under a nitrogen atmosphere, add a solution of 3-phenoxybenzyl bromide (1 mole) in anhydrous acetone (200 mL) dropwise over 30 minutes.
- Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 16-20 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.
- Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residual oil in benzene (300 mL) and wash with three portions of hot water (100 mL each).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation under reduced pressure.
- Purification: The crude **3-Phenoxyphenylacetonitrile** can be purified by vacuum distillation to yield the final product.

Safety Precautions: This procedure involves highly toxic sodium cyanide and flammable solvents. All manipulations should be performed in a well-ventilated fume hood, and

appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.


Applications in Drug Development and Agrochemicals

3-Phenoxyphenylacetonitrile is a crucial building block in the synthesis of a variety of commercially important compounds.[\[1\]](#)

- Pyrethroid Insecticides: It is a key intermediate in the production of synthetic pyrethroids such as deltamethrin, cypermethrin, and fenvalerate.[\[5\]](#) These insecticides are widely used in agriculture and public health due to their high efficacy against insects and relatively low toxicity to mammals.[\[5\]](#)
- Pharmaceuticals: The molecule serves as a precursor for the synthesis of certain pharmaceutical agents. For instance, it is used in the preparation of pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes.[\[1\]](#)

Logical Workflow: Synthesis of Pyrethroids

As **3-Phenoxyphenylacetonitrile** does not have a known direct signaling pathway, the following diagram illustrates its logical workflow as a key intermediate in the synthesis of pyrethroid insecticides, a major application.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 3-Phenoxybenzaldehyde to a Pyrethroid Insecticide.

This workflow highlights the central role of **3-Phenoxyphenylacetonitrile** in connecting precursor molecules to the final active ingredients in widely used insecticidal products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-PHENOXYPHENYLACETONITRILE CAS#: 51632-29-2 [m.chemicalbook.com]
- 2. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenoxyphenylacetonitrile: Molecular Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179426#molecular-structure-and-formula-of-3-phenoxyphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com